2-(Thiophen-2-yl)quinoline-8-carboxamide

PARP-1 DNA damage repair structure-activity relationship

Researchers often face supply chain inconsistency when sourcing specific quinoline-carboxamide analogs for SAR studies. 2-(Thiophen-2-yl)quinoline-8-carboxamide (CAS 655222-67-6) solves this by providing a reliable, discrete chemical entity with a distinct thiophen-2-yl substituent critical for PARP-1 nicotinamide-pocket engagement. Substitution here dramatically alters potency, making generic sourcing scientifically invalid. - Enables systematic PARP-1 SAR exploration with a defined, citation-backed scaffold. - CNS-favorable profile (cLogP 3.88, PSA 42.52 Ų) supports blood-brain barrier penetration studies. - Consistent lot-to-lot purity ensures reproducible enzymatic and cellular assay results.

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
CAS No. 655222-67-6
Cat. No. B11860143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)quinoline-8-carboxamide
CAS655222-67-6
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=CS3
InChIInChI=1S/C14H10N2OS/c15-14(17)10-4-1-3-9-6-7-11(16-13(9)10)12-5-2-8-18-12/h1-8H,(H2,15,17)
InChIKeyXYQVHTQDWKHRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-yl)quinoline-8-carboxamide Overview


2-(Thiophen-2-yl)quinoline-8-carboxamide (CAS 655222-67-6) is a synthetic small molecule featuring a quinoline-8-carboxamide core with a thiophen-2-yl substituent at the 2-position [1]. This compound belongs to a broader class of quinoline-carboxamide derivatives that have been extensively characterized as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, where the 2-position substituent is a critical determinant of potency [2]. While specific quantitative data for this exact compound remains limited in the peer-reviewed literature, its structural architecture positions it within a well-defined SAR framework, making it a rational starting point for medicinal chemistry campaigns targeting PARP-1 or related DNA damage response pathways [2].

2-(Thiophen-2-yl)quinoline-8-carboxamide: Substitution Challenges


Generic substitution among quinoline-8-carboxamide derivatives is scientifically unsound due to the profound impact of the 2-position substituent on PARP-1 inhibitory potency [1]. The structure-activity relationship (SAR) established for this class demonstrates that the 2-position directly interacts with the nicotinamide-binding pocket of the PARP-1 catalytic domain, and even minor modifications at this site can alter IC₅₀ values by orders of magnitude [1]. For instance, within the same series, the 2-methyl analog exhibits an IC₅₀ of 500 nM, while the unsubstituted parent compound shows significantly reduced activity, and the 5-aminoisoquinolin-1-one (5-AIQ) standard demonstrates an IC₅₀ of 1.8 μM [1]. The thiophen-2-yl moiety at this position introduces distinct steric and electronic properties compared to methyl, phenyl, or other heteroaromatic substituents, thereby defining a unique binding profile that cannot be replicated by other in-class compounds [1].

2-(Thiophen-2-yl)quinoline-8-carboxamide Differentiating Evidence


2-Position Substituent Effects on PARP-1 Inhibition

The 2-position substituent on the quinoline-8-carboxamide scaffold is a primary determinant of PARP-1 inhibitory activity, with different substituents yielding IC₅₀ values spanning from low nanomolar to high micromolar ranges [1]. The 2-methylquinoline-8-carboxamide analog demonstrates an IC₅₀ of 500 nM against human recombinant PARP-1 in a cell-free enzymatic assay, while the standard inhibitor 5-AIQ shows an IC₅₀ of 1.8 μM under identical conditions [1]. Although direct IC₅₀ data for the 2-(thiophen-2-yl) derivative are not available in the primary literature, the established SAR indicates that bulkier aromatic substituents at the 2-position generally confer enhanced potency relative to small alkyl groups [1]. The thiophen-2-yl group introduces distinct π-stacking and sulfur-mediated interactions that are absent in the 2-methyl analog, suggesting a potentially differentiated binding mode [1].

PARP-1 DNA damage repair structure-activity relationship

Thiophene vs. Furan Physicochemical Properties

The substitution of a thiophene ring versus a furan ring at the 2-position of the quinoline-8-carboxamide scaffold results in measurable differences in calculated physicochemical parameters that impact drug-likeness and formulation considerations . The thiophene-containing compound exhibits higher calculated logP (3.88) compared to the furan analog (logP = 2.84), reflecting increased lipophilicity that may influence membrane permeability and metabolic stability . Additionally, the polar surface area (PSA) differs substantially (42.52 Ų for thiophene vs. 53.16 Ų for furan), which affects predicted oral absorption and blood-brain barrier penetration . These physicochemical distinctions are critical for selecting appropriate analogs during lead optimization campaigns where balancing potency with favorable ADME properties is essential .

Physicochemical properties Lipophilicity Drug-likeness

Antimycobacterial Activity of Related Quinoline-Thiophenes

Structurally related 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamide derivatives have been characterized as potent inhibitors of Mycobacterium tuberculosis H37Rv in vitro [1]. While these compounds differ from the target molecule by having a dihydroquinoline core and carboxamide at the 6-position, the shared 2-(thiophen-2-yl)quinoline pharmacophore suggests that the thiophene-substituted quinoline framework may confer antimycobacterial activity [1]. The most active compounds in this related series demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against drug-sensitive M. tuberculosis strains, comparable to or exceeding the activity of first-line antitubercular agents [1]. This evidence supports the potential of 2-(thiophen-2-yl)quinoline-8-carboxamide as a scaffold for developing novel antimycobacterial agents, particularly given the distinct substitution pattern at the 8-position versus the 6-position [1].

Antimycobacterial Tuberculosis Infectious disease

2-(Thiophen-2-yl)quinoline-8-carboxamide Applications


PARP-1 Inhibitor Lead Optimization

2-(Thiophen-2-yl)quinoline-8-carboxamide serves as a versatile starting scaffold for medicinal chemistry programs targeting PARP-1 inhibition. The established SAR showing that 2-position substituents dramatically modulate potency [1] enables researchers to systematically explore derivatives of this compound by varying the thiophene substitution pattern, introducing additional functional groups on the quinoline core, or modifying the carboxamide moiety. The thiophene-2-yl group offers distinct advantages over simple alkyl substituents (such as 2-methyl) due to its extended aromatic system, which may engage in π-stacking interactions within the PARP-1 nicotinamide-binding pocket [1]. This scaffold is particularly valuable for laboratories seeking to develop novel PARP-1 inhibitors with improved selectivity profiles or reduced off-target effects compared to first-generation clinical candidates.

Antimycobacterial Drug Discovery Screening

Given the demonstrated antimycobacterial activity of structurally related 2-(thiophen-2-yl)-dihydroquinoline-carboxamides [1], 2-(thiophen-2-yl)quinoline-8-carboxamide represents a rational entry point for tuberculosis drug discovery screening campaigns. The compound's distinct substitution pattern (carboxamide at the 8-position rather than the 6-position) provides an opportunity to explore structure-activity relationships within this underexplored chemical space. Procurement of this compound enables researchers to assess its intrinsic activity against M. tuberculosis H37Rv and multidrug-resistant clinical isolates, establish baseline MIC values, and identify SAR trends that may inform the design of next-generation antitubercular agents [1].

CNS-Penetrant Lead Physicochemical Benchmarking

The favorable lipophilicity profile (calculated logP = 3.88) and low polar surface area (PSA = 42.52 Ų) of 2-(thiophen-2-yl)quinoline-8-carboxamide [1] position it as a suitable scaffold for CNS drug discovery programs requiring blood-brain barrier penetration. These calculated parameters fall within the optimal ranges established for CNS drug-likeness (logP 2-5; PSA < 90 Ų). Researchers investigating neurological applications of PARP-1 inhibition or developing CNS-active antimycobacterial agents can utilize this compound as a physicochemical benchmark against which to compare more polar analogs (e.g., furan-substituted derivatives with logP = 2.84 and PSA = 53.16 Ų) [1]. This enables systematic optimization of CNS penetration potential while maintaining target engagement.

Chemical Probe for PARP-1 Target Validation

2-(Thiophen-2-yl)quinoline-8-carboxamide is suitable for deployment as a chemical probe in target validation experiments aimed at elucidating the biological consequences of PARP-1 inhibition. The quinoline-8-carboxamide chemotype has been validated as a bona fide PARP-1 inhibitor class through rigorous enzymatic and cellular characterization [1]. While the precise potency of this specific derivative requires experimental determination, its structural alignment with validated PARP-1 inhibitors supports its utility in preliminary target engagement studies, cellular thermal shift assays (CETSA), and functional assays measuring PARylation status. This application is particularly relevant for academic laboratories and biotechnology companies conducting early-stage target validation prior to committing to full-scale lead optimization campaigns.

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